Pyrido[4,3-d]pyrimidine, 5,6,7,8-tetrahydro-2-methyl-6-(phenylmethyl)-
Overview
Description
Pyrido[4,3-d]pyrimidine, 5,6,7,8-tetrahydro-2-methyl-6-(phenylmethyl)- is a heterocyclic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound consists of a fused pyridine and pyrimidine ring system, with additional substituents that contribute to its unique chemical properties.
Preparation Methods
The synthesis of pyrido[4,3-d]pyrimidine, 5,6,7,8-tetrahydro-2-methyl-6-(phenylmethyl)- can be achieved through various synthetic routes. One common method involves the condensation of pyridine derivatives with pyrimidine precursors under specific reaction conditions . For example, the reaction of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl carboxamidines can yield the desired compound . Industrial production methods may involve multi-step synthesis processes, starting from readily available raw materials and utilizing catalytic reactions to enhance yield and purity .
Chemical Reactions Analysis
Pyrido[4,3-d]pyrimidine, 5,6,7,8-tetrahydro-2-methyl-6-(phenylmethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used, but can include derivatives with modified functional groups that enhance the compound’s biological activity .
Scientific Research Applications
In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules . In biology and medicine, pyrido[4,3-d]pyrimidine derivatives have shown promising activity against various diseases, including cancer and inflammatory conditions . Additionally, these compounds are used in the development of new therapeutic agents and as tools for studying biological pathways .
Mechanism of Action
The mechanism of action of pyrido[4,3-d]pyrimidine, 5,6,7,8-tetrahydro-2-methyl-6-(phenylmethyl)- involves its interaction with specific molecular targets and pathways . These compounds can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, they may inhibit protein kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Pyrido[4,3-d]pyrimidine, 5,6,7,8-tetrahydro-2-methyl-6-(phenylmethyl)- can be compared with other similar compounds, such as pyrido[2,3-d]pyrimidines and pyrido[3,4-d]pyrimidines . These compounds share a similar core structure but differ in the position of the nitrogen atoms and additional substituents. The unique arrangement of atoms in pyrido[4,3-d]pyrimidine contributes to its distinct chemical properties and biological activities . Similar compounds include palbociclib and dilmapimod, which have been studied for their therapeutic potential .
Biological Activity
Pyrido[4,3-d]pyrimidine derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer and antimicrobial domains. This article delves into the biological activity of the specific compound Pyrido[4,3-d]pyrimidine, 5,6,7,8-tetrahydro-2-methyl-6-(phenylmethyl)- , highlighting its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of pyrido[4,3-d]pyrimidine compounds typically involves multi-step organic reactions, leveraging various precursors to construct the pyrimidine ring. The compound in focus is characterized by a tetrahydro configuration and a phenylmethyl substitution at the sixth position. This unique structure is believed to enhance its interaction with biological targets.
Anticancer Activity
Pyrido[4,3-d]pyrimidines exhibit significant anticancer properties through various mechanisms:
- Kinase Inhibition : Many derivatives act as inhibitors of key kinases involved in cancer signaling pathways. For instance, studies have shown that certain pyrido[4,3-d]pyrimidines can inhibit dihydrofolate reductase (DHFR) and various tyrosine kinases such as fibroblast growth factor (FGF) and vascular endothelial growth factor (VEGF) receptors .
- Cell Line Studies : In vitro assays on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) have demonstrated potent cytotoxic effects. For example, one derivative exhibited an IC50 value of 11.4 nM against PIM-1 kinase with a significant apoptosis induction in MCF-7 cells .
Compound | Target | IC50 (nM) | Apoptosis Induction (%) |
---|---|---|---|
Pyrido[4,3-d]pyrimidine Derivative 1 | PIM-1 Kinase | 11.4 | 58.29 |
Pyrido[4,3-d]pyrimidine Derivative 2 | DHFR | 16.7 | - |
Antimicrobial Activity
The compound also shows promising antimicrobial activity against various pathogens. Research indicates that pyrido[4,3-d]pyrimidines can inhibit bacterial growth by targeting specific enzymes or pathways essential for bacterial survival .
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrido[4,3-d]pyrimidines is crucial for optimizing their biological activity:
- Substituent Effects : The presence of different substituents at the 6-position significantly affects the potency and selectivity of these compounds. For instance, phenylmethyl substitutions have been associated with enhanced binding affinity to target proteins .
- Hybrid Structures : Compounds that incorporate additional functional groups or hybrid structures often show improved activity profiles compared to their simpler counterparts. This has been observed in studies where modifications led to increased cytotoxicity against resistant cancer cell lines .
Case Studies
- Inhibition of EGFR Mutants : A series of pyrido[4,3-d]pyrimidines were evaluated for their ability to inhibit EGFR L858R/T790M mutants. The results indicated that while some compounds showed less than 36% inhibition at 0.1 μM concentration, others demonstrated promising activity suggesting potential for further development .
- Anti-inflammatory Properties : Some derivatives have also been reported to exhibit anti-inflammatory effects by inhibiting COX enzymes with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Properties
IUPAC Name |
6-benzyl-2-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3/c1-12-16-9-14-11-18(8-7-15(14)17-12)10-13-5-3-2-4-6-13/h2-6,9H,7-8,10-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKNKRCXLCLOSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2CN(CCC2=N1)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901153926 | |
Record name | Pyrido[4,3-d]pyrimidine, 5,6,7,8-tetrahydro-2-methyl-6-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901153926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1440526-60-2 | |
Record name | Pyrido[4,3-d]pyrimidine, 5,6,7,8-tetrahydro-2-methyl-6-(phenylmethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1440526-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrido[4,3-d]pyrimidine, 5,6,7,8-tetrahydro-2-methyl-6-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901153926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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